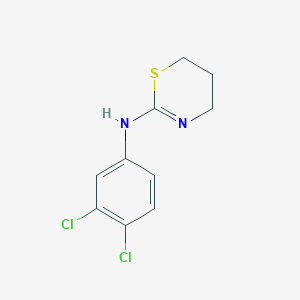

N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2S/c11-8-3-2-7(6-9(8)12)14-10-13-4-1-5-15-10/h2-3,6H,1,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSKSYHKTWRGRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(SC1)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the reaction of 3,4-dichloroaniline with a suitable thiazine precursor under controlled conditions. One common method involves the cyclization of 3,4-dichloroaniline with a thioamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the thiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine derivative.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazine and tetrahydrothiazine derivatives.

Substitution: Various substituted thiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula and features a dichlorophenyl group attached to a thiazine ring. The synthesis typically involves the cyclization of 3,4-dichloroaniline with a thiazine precursor using phosphorus oxychloride as a dehydrating agent under controlled conditions .

Chemistry

N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine serves as a building block for synthesizing more complex thiazine derivatives. Its unique structure allows for various chemical modifications that can lead to new compounds with diverse properties.

Biology

Research indicates that this compound exhibits significant antimicrobial properties . A study evaluating thiazine derivatives showed that this compound demonstrated activity against gram-positive bacteria and mycobacterial strains comparable to clinically used antibiotics such as ampicillin and rifampicin .

Table 1: Antimicrobial Efficacy of Thiazine Derivatives

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| N-(3,4-dichlorophenyl)-5,6-dihydro-4H-thiazin | Staphylococcus aureus | < 1 |

| Other Thiazine Derivatives | Mycobacterium tuberculosis | < 10 |

Medicine

The compound is being explored for its potential as a therapeutic agent due to its biological activities. Preliminary studies suggest it may inhibit certain enzymes or receptors involved in cellular processes such as DNA replication or protein synthesis. This inhibition could lead to the disruption of cell growth and proliferation, making it a candidate for further investigation in cancer therapy.

Industrial Applications

In industry, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics.

Case Studies

- Antimicrobial Activity Study : A study focused on the antimicrobial efficacy of various thiazine derivatives found that N-(3,4-dichlorophenyl)-5,6-dihydro-4H-thiazin-2-amine exhibited potent activity against Staphylococcus aureus, showcasing its potential as an antibiotic alternative .

- Cancer Research : Investigations into the compound's ability to inhibit cancer cell growth have shown promising results. Further research is needed to elucidate its precise mechanisms and therapeutic potential.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The core structure of 5,6-dihydro-4H-1,3-thiazin-2-amine derivatives is conserved across analogues, with differences arising from the aromatic substituents. Key examples include:

Key Observations :

Pharmacological Activities

- Xylazine : Well-characterized as an α2-adrenergic agonist with sedative, analgesic, and muscle relaxant effects. Used in veterinary medicine but associated with respiratory depression in humans .

Biological Activity

N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a thiazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a dichlorophenyl group attached to a thiazine ring, characterized by the molecular formula . The synthesis typically involves the cyclization of 3,4-dichloroaniline with a thiazine precursor under controlled conditions, often using phosphorus oxychloride as a dehydrating agent .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various thiazine derivatives for their antibacterial efficacy against gram-positive bacteria and mycobacterial strains. The results showed that compounds similar to this compound demonstrated activity comparable to clinically used antibiotics such as ampicillin and rifampicin .

Table 1: Antimicrobial Efficacy of Thiazine Derivatives

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| N-(3,4-dichlorophenyl)-5,6-dihydro-4H-thiazin | Staphylococcus aureus | < 1 |

| Other Thiazine Derivatives | Mycobacterium tuberculosis | < 10 |

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. It has been shown to inhibit cell growth in various cancer cell lines by interfering with DNA replication and protein synthesis pathways. For instance, derivatives of thiazines have been noted for their ability to induce apoptosis in cancer cells .

Case Study: Anticancer Activity

In a study investigating the cytotoxic effects of thiazine derivatives on breast cancer cells (MCF-7), N-(3,4-dichlorophenyl)-5,6-dihydro-4H-thiazin-2-amine exhibited an IC50 value of approximately 15 µM after 48 hours of treatment. This indicates a moderate level of activity that warrants further investigation into its mechanisms and potential therapeutic applications .

The biological activity of N-(3,4-dichlorophenyl)-5,6-dihydro-4H-thiazin-2-amine is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and metabolic pathways.

- Receptor Interaction : It has been suggested that the compound interacts with various receptors that play roles in cell signaling and proliferation.

Q & A

Q. What are the established synthetic routes for N-(3,4-dichlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, and what characterization techniques are essential for validation?

- Methodological Answer : The synthesis typically involves condensation reactions between 3,4-dichloroaniline and a thiazine precursor (e.g., 5,6-dihydro-4H-1,3-thiazin-2-amine). Key steps include:

Intermediate Preparation : Formation of the thiazine ring via cyclization of thiourea derivatives or thioamides under acidic or thermal conditions .

Coupling Reaction : Reacting the thiazine intermediate with 3,4-dichloroaniline using catalysts like Pd or Cu for C–N bond formation.

Q. How can researchers evaluate the antimicrobial activity of this compound in preliminary assays?

- Methodological Answer : Use standardized protocols such as:

- Broth Microdilution Assays (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Zone of Inhibition Tests on agar plates for rapid screening .

- Include positive controls (e.g., ciprofloxacin) and solvent controls to validate results.

Q. What are the recommended techniques for structural elucidation of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction for absolute configuration determination.

- FT-IR Spectroscopy to identify functional groups (e.g., N–H stretching in the thiazine ring).

- Thermogravimetric Analysis (TGA) to assess thermal stability .

Q. What safety protocols are critical when handling this chlorinated thiazine derivative?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.

- Monitor for chlorinated byproducts (e.g., dioxins) during synthesis using GC-MS .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction conditions for this compound?

- Methodological Answer :

- Employ Density Functional Theory (DFT) to model reaction pathways and identify transition states.

- Use Artificial Intelligence (AI)-driven platforms (e.g., ICReDD) to predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation .

- Example workflow:

| Step | Tool/Method | Purpose |

|---|---|---|

| 1 | Gaussian 16 | DFT calculations |

| 2 | COMSOL Multiphysics | Reaction simulation |

| 3 | Python-based ML models | Condition optimization |

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Perform meta-analysis with strict inclusion criteria (e.g., standardized assay conditions).

- Validate discrepancies via dose-response curves and chemoinformatics (e.g., QSAR models to correlate structure with activity) .

- Control variables:

- Cell line/pathogen strain variability.

- Solvent effects (DMSO vs. aqueous buffers).

Q. How can structure-activity relationship (SAR) studies enhance the pharmacological profile of this compound?

- Methodological Answer :

- Synthesize analogs with modifications to:

- Chlorine substituents (e.g., 2,4-dichloro vs. 3,4-dichloro).

- Thiazine ring (e.g., saturation vs. aromaticity).

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., bacterial DNA gyrase) .

Q. What advanced techniques elucidate metabolic and toxicological pathways in vivo?

- Methodological Answer :

- LC-MS/MS for metabolite identification in rodent plasma/urine.

- CYP450 Inhibition Assays to assess hepatic metabolism.

- Toxicogenomics (RNA-seq) to identify gene expression changes in exposed tissues .

Q. How can interdisciplinary approaches (e.g., materials science) expand applications of this compound?

- Methodological Answer :

Q. What methodologies assess environmental stability and degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.